molecular formula C9H12ClNO3 B13523836 Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride

Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride

Cat. No.: B13523836
M. Wt: 217.65 g/mol
InChI Key: QZRHQFIXLUPBLO-UHFFFAOYSA-N
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Description

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is a chemical compound used in various scientific research applications. It is known for its high perplexity and burstiness, enabling diverse applications in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with 1-aminocyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes purification steps such as crystallization and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride include:

  • 1-Aminocyclopropane-1-carboxylate
  • Methyl 5-(1-methylamino)cyclopropyl)furan-2-carboxylate hydrochloride

Uniqueness

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its high perplexity and burstiness make it suitable for diverse applications in various fields.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H

InChI Key

QZRHQFIXLUPBLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2(CC2)N.Cl

Origin of Product

United States

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